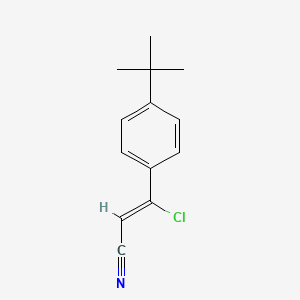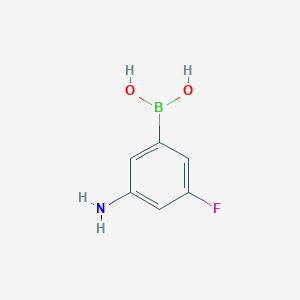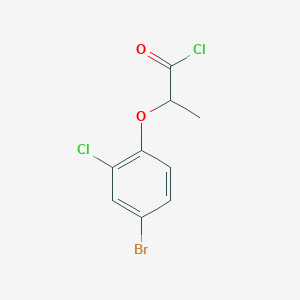
2-(4-Bromo-2-chlorophenoxy)propanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromo-2-chlorophenoxy)propanoyl chloride, also known as BCPPCl, is an organic compound used in a variety of synthetic organic chemistry reactions. It is a white crystalline solid that is soluble in organic solvents, such as ether and benzene, and is usually found in the form of a solution. BCPPCl has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials for electronics. BCPPCl is also used as a reagent in the synthesis of other compounds, such as esters, amides, and nitriles.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
2-(4-Bromo-2-chlorophenoxy)propanoyl chloride is utilized in the synthesis and characterization of various novel compounds. For instance, Çil, Turan, and Arslan (2008) explored its use in the synthesis of oxime-cyclophosphazenes containing dioxybiphenyl groups. The study revealed that reactions with propanoyl chloride, among other compounds, yielded disubstituted compounds, although not all reactions were successful or yielded pure products (Çil, Turan, & Arslan, 2008). Similarly, in 2009, Çil and Arslan further investigated oxime-phosphazenes containing dioxybiphenyl groups, using reactions with propanoyl chloride and other compounds (Çil & Arslan, 2009).
Application in Antimicrobial Agents
Doraswamy and Ramana (2013) studied the reaction of 2-(4-bromo phenyl) methyl cyanide with ethylchloroformate, resulting in various compounds including 2-(4-bromo phenyl)-3- (tertiarybutyloxy carbonyl amino)-propan-1-ol-(4-toluene sulphonate). These compounds were screened for antimicrobial activity, demonstrating the potential of 2-(4-Bromo-2-chlorophenoxy)propanoyl chloride derivatives in antimicrobial applications (Doraswamy & Ramana, 2013).
Chemical Synthesis and Characterization
In the field of chemical synthesis, the compound plays a role in various reactions and syntheses. For example, Kaldrikyan, Minasyan, and Melik-Ogandzanyan (2016) used 2-(2-chlorophenoxy)ethyl chloride, a closely related compound, in their study of reactions of 1,2,4-triazole-3-thiols, leading to the formation of new 3-sulfanyl-1,2,4-triazoles (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Stereospecificity Studies
The stereospecificity of certain compounds is another area of interest. Bettoni et al. (1987) researched chiral analogues of CPIB, including 2-(p-chlorophenoxy)propionic acid, to evaluate their influence on Cl ion flux in chloride channels. Their findings contribute to the understanding of stereospecific binding in biological systems (Bettoni et al., 1987).
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUKKTDKFVCCRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=C(C=C(C=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101250796 |
Source


|
| Record name | 2-(4-Bromo-2-chlorophenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101250796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-chlorophenoxy)propanoyl chloride | |
CAS RN |
1160257-26-0 |
Source


|
| Record name | 2-(4-Bromo-2-chlorophenoxy)propanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromo-2-chlorophenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101250796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

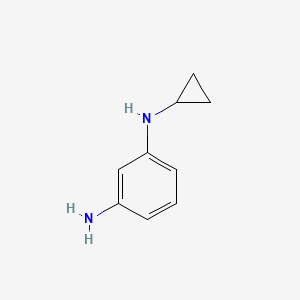



![[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol](/img/structure/B1372789.png)
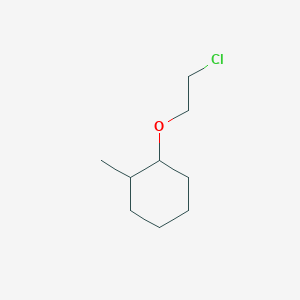
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)
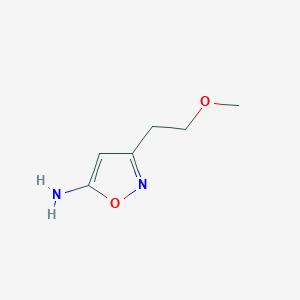
![[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1372796.png)
![4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1372797.png)
![Methyl 2-[(octan-2-yl)amino]benzoate](/img/structure/B1372798.png)
